molecular formula C13H16N2O2 B2847221 N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 331627-19-1

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B2847221
CAS RN: 331627-19-1
M. Wt: 232.283
InChI Key: KJQVNTRVLSNHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amide that belongs to the class of pyrrolidines and has a molecular formula of C14H18N2O2. DMPO is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzaldehyde with 1,3-dimethylurea, followed by cyclization with acetic anhydride.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as Amitraz, is the alpha-adrenergic receptor in the central nervous system . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and the cardiovascular system .

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic receptor . It binds to these receptors and mimics the action of natural neurotransmitters, leading to an overstimulation of the receptor . This overstimulation results in a series of downstream effects that ultimately lead to the paralysis and death of insects .

Biochemical Pathways

Upon binding to the alpha-adrenergic receptors, Amitraz inhibits the synthesis of monoamine oxidases and prostaglandins . These enzymes play key roles in various biochemical pathways, including the regulation of mood, pain perception, and inflammation . The inhibition of these enzymes disrupts these pathways, leading to a range of effects, including overexcitation, paralysis, and death in insects .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation . These metabolites include N-methyl-N′-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The molecular and cellular effects of Amitraz’s action are primarily due to its interaction with the alpha-adrenergic receptors. This interaction leads to overexcitation, which subsequently results in paralysis and death in insects . In mammals, Amitraz is less harmful and is commonly used as an insecticide against mite or tick infestation in dogs .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-3-4-10(9(2)7-8)15-13(17)11-5-6-12(16)14-11/h3-4,7,11H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVNTRVLSNHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

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